molecular formula C16H17N3O3S B2913648 N-(2-(4-acetamidobenzamido)ethyl)thiophene-2-carboxamide CAS No. 1021026-86-7

N-(2-(4-acetamidobenzamido)ethyl)thiophene-2-carboxamide

Cat. No.: B2913648
CAS No.: 1021026-86-7
M. Wt: 331.39
InChI Key: FTYYFVZORGIOKV-UHFFFAOYSA-N
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Description

“N-(2-(4-acetamidobenzamido)ethyl)thiophene-2-carboxamide” is a compound that belongs to the class of organic compounds known as benzamides . It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . This compound has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

The synthesis of thiophene derivatives like “this compound” often involves condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These methods typically involve the reaction of sulfur with an α-methylene carbonyl compound and an α-cyano ester to produce aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a sulfur-containing bicyclic ring and an amide-linked furan or a 2-carbonyl propionic acid offering two oxygen atoms as H-bond acceptors .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to involve nucleophilic attack, annulation, and aromatization processes . These reactions are often carried out under simple conditions and are metal-free .

Scientific Research Applications

Synthesis and Optical Properties

The compound N-(2-(4-acetamidobenzamido)ethyl)thiophene-2-carboxamide, related to the field of organic chemistry, has applications in the synthesis of various derivatives with potential optical properties. For instance, N-protected 4-(anilinomethyl)thiophene-2-carbaldehydes, prepared from reactions involving similar compounds, have been converted to 4,5-dihydrothieno[3,2-c]quinoline-2-carbaldehydes. These derivatives, through palladium-catalyzed intramolecular cyclization, led to the creation of 2-functionally substituted thieno[3,2-c]quinoline derivatives. The optical properties of these compounds, including moderate to high fluorescence quantum yields (ranging from 0.15 to 0.87), suggest their potential application as invisible ink dyes, indicating the versatility of the compound in creating materials with unique optical characteristics (Bogza et al., 2018).

Catalytic Applications

The compound's structure, closely related to carboxamides, has been explored in the context of catalysis, specifically in the platinum-catalyzed intermolecular hydroamination of unactivated olefins. This involves the reaction of benzamide with a catalytic mixture to achieve high yields of N-ethylbenzamide, showcasing the compound's utility in facilitating chemical transformations (Wang and Widenhoefer, 2004).

Anti-inflammatory and Analgesic Applications

In the realm of medicinal chemistry, derivatives of thiophene carboxamides have shown promising anti-inflammatory and analgesic activities. Specifically, derivatives such as 5-substituted benzo[b]thiophene have been synthesized and evaluated for their anti-inflammatory properties, highlighting the therapeutic potential of compounds synthesized from this compound (Radwan et al., 2009).

Antimicrobial Activity

The antimicrobial activity of Schiff bases derived from similar thiophene carboxamides has been explored, indicating the compound's relevance in synthesizing new antimicrobial agents. The synthesized Schiff bases exhibit significant activity, demonstrating the compound's utility in the development of new therapeutic agents (Arora et al., 2012).

Anticancer Activity

Research into thiophene derivatives, closely related to this compound, has unveiled potential anticancer activities. New 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives have been synthesized and demonstrated inhibitory activity against various cancer cell lines, further exemplifying the compound's potential in cancer research (Atta & Abdel‐Latif, 2021).

Properties

IUPAC Name

N-[2-[(4-acetamidobenzoyl)amino]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-11(20)19-13-6-4-12(5-7-13)15(21)17-8-9-18-16(22)14-3-2-10-23-14/h2-7,10H,8-9H2,1H3,(H,17,21)(H,18,22)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYYFVZORGIOKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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